

Strategies to manage adverse events in Icovamenib clinical trials

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Compound of Interest		
Compound Name:	Icovamenib	
Cat. No.:	B12404132	Get Quote

Technical Support Center: Icovamenib Clinical Trials

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events in clinical trials involving **Icovamenib**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Icovamenib**?

A1: **Icovamenib** is an oral, covalent inhibitor of the protein menin.[1][2] Its proposed mechanism in diabetes is to promote the regeneration of insulin-producing beta cells by enabling their proliferation, preservation, and reactivation.[1][2][3][4] Menin is believed to act as a brake on beta cell growth and turnover.[5][3]

Q2: What is the overall safety profile of **Icovamenib** observed in clinical trials?

A2: Across multiple clinical trials, **Icovamenib** has been generally well-tolerated.[1][4][6][7][8] The incidence of treatment-emergent adverse events (TEAEs) has been reported as low.[1][7] [9] Importantly, studies have reported no treatment-related serious adverse events or discontinuations due to adverse events.[4][6][7][8][10][11][12]

Q3: Have there been any specific adverse events of concern with **Icovamenib**?



A3: Yes, potential drug-induced hepatotoxicity was identified during a dose-escalation phase of a clinical trial, which led to a temporary clinical hold by the FDA in June 2024.[8][10][11] This hold was lifted in September 2024 after a revised protocol was put in place to mitigate the risk of liver toxicity.[11] Liver enzyme elevations were noted at higher doses (200-400 mg), but not at the 100 mg daily dose.[8] Mild cases of nausea and vomiting have also been reported.[8]

Q4: What measures were implemented to manage the potential for liver toxicity?

A4: A revised protocol was implemented to mitigate concerns about liver toxicity.[11] While specific details of the revised protocol are not publicly available, standard risk management strategies for potential hepatotoxicity in clinical trials include more frequent monitoring of liver function tests (ALT, AST, bilirubin), clear criteria for dose interruption or discontinuation, and potentially stricter inclusion/exclusion criteria for patients with pre-existing liver conditions.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes Detected During Routine Monitoring

- Initial Step: Confirm the abnormal lab result with a repeat test as soon as possible to rule out a false positive.
- Action Protocol:
 - Review the patient's concomitant medications for other potential causes of liver enzyme elevation.
 - Assess the patient for any signs or symptoms of liver injury (e.g., fatigue, nausea, jaundice, abdominal pain).
 - Adhere to the protocol-defined criteria for dose modification or discontinuation based on the severity of the enzyme elevation.
 - Increase the frequency of liver function monitoring until the values return to baseline.
- Reporting: Report the event to the study sponsor and relevant regulatory authorities as per the clinical trial protocol.



Issue 2: Patient Reports Nausea or Vomiting

- Initial Assessment: Determine the onset, frequency, and severity of the nausea or vomiting.
 Inquire about any potential triggers.
- · Management Strategies:
 - Advise the patient to take Icovamenib with food to see if that alleviates the symptoms.
 - Consider a temporary dose reduction if the symptoms are persistent and impacting the patient's quality of life, as per the study protocol.
 - If symptoms are severe or persistent, consider providing supportive care with antiemetic medication.
- Follow-up: Monitor the patient closely to see if the symptoms resolve. If they persist or worsen, re-evaluate the treatment plan.

Quantitative Data Summary

Table 1: Summary of Safety Profile for Icovamenib in the COVALENT-111 Study

Adverse Event Category	Icovamenib Treatment Arms	Placebo Arm
Serious Adverse Events (SAEs)	None reported[8][10][11][12]	Not specified
Discontinuations due to AEs	None reported[1][4][6][7][8][10] [11][12]	Not specified
Clinically Significant Liver Enzyme Elevations (ALT/AST)	None reported at 100mg dose[1][7][8]	Not specified
Most Common Mild AEs	Nausea and vomiting[8]	Not specified

Note: Specific frequency data for mild adverse events in treatment vs. placebo arms are not detailed in the provided search results.

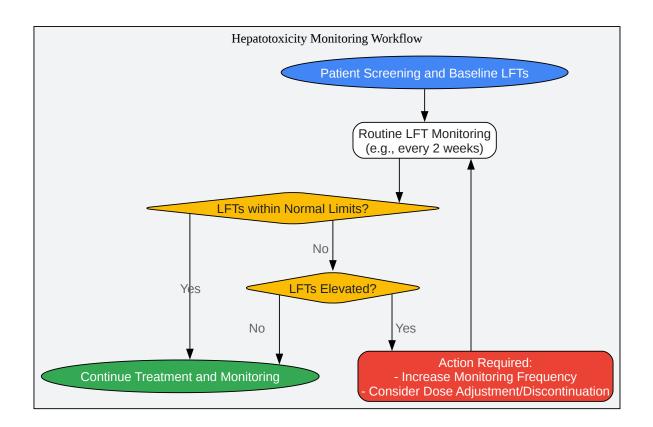


Experimental ProtocolsProtocol: Monitoring for Potential Hepatotoxicity

- Baseline Assessment: Prior to the first dose of Icovamenib, obtain baseline liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, and Alkaline Phosphatase.
- Routine Monitoring:
 - For the initial 8-12 weeks of treatment, conduct LFTs every 2 weeks.
 - Following the initial period, continue monthly LFT monitoring for the duration of the treatment.
- · Action Thresholds:
 - ALT/AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency to weekly.
 - ALT/AST > 5x ULN: Discontinue **Icovamenib** treatment and monitor until levels return to baseline.
 - ALT/AST > 3x ULN with Total Bilirubin > 2x ULN: Immediately discontinue Icovamenib and investigate for potential drug-induced liver injury.

Visualizations

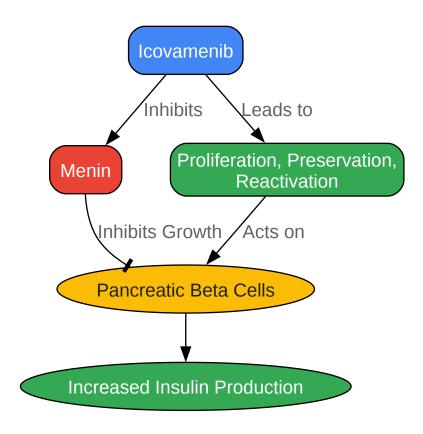




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Caption: Workflow for monitoring potential hepatotoxicity.





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Caption: **Icovamenib**'s proposed mechanism of action.



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